

Protocol for MEMS fabrication with TMAH-based deep reactive-ion etching

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Compound of Interest

Compound Name: *Tetramethylammonium hydroxide*

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Protocol for MEMS Fabrication with TMAH-Based Deep Etching

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep etching of silicon is a fundamental process in the fabrication of Micro-Electro-Mechanical Systems (MEMS), enabling the creation of high-aspect-ratio structures. While Deep Reactive-Ion Etching (DRIE) is a prevalent dry etching technique known for producing vertical sidewalls, wet anisotropic etching using **Tetramethylammonium hydroxide** (TMAH) offers a cost-effective and CMOS-compatible alternative that yields smooth etched surfaces.[1][2] TMAH is an anisotropic etchant, meaning it etches different crystallographic planes of silicon at different rates, which is crucial for defining precise geometries in MEMS devices.[2] This document provides a detailed protocol for deep silicon etching using TMAH for the fabrication of MEMS structures. It is important to note that TMAH etching is a wet chemical process and is distinct from the plasma-based Deep Reactive-Ion Etching (DRIE) process.[3][4]

Safety Precautions

Tetramethylammonium hydroxide (TMAH) is a hazardous chemical and requires strict safety protocols. It is toxic and can be absorbed through the skin.[5]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, an apron, and neoprene gloves.[6]
- Ventilation: All work with TMAH must be conducted in a certified fume hood.
- Emergency Procedures: Ensure an eyewash station, safety shower, and a bottle of diphoterine are readily accessible.[6] In case of skin or eye contact, flush immediately and seek medical attention.[6]
- Buddy System: It is recommended to work with a buddy within eye contact when handling high-risk chemicals like TMAH.[6]

Materials and Equipment

- Silicon wafers ((100) orientation is common for MEMS)
- TMAH solution (typically 25% in water)[6]
- Deionized (DI) water
- Glass beakers or a dedicated etching bath
- Heated stirring hotplate or a temperature-controlled bath
- Wafer holders (Teflon or other resistant material)
- Timer
- Nitrogen gun for drying
- Fume hood
- Personal Protective Equipment (as listed above)

Quantitative Data Summary

The following tables summarize key quantitative data for TMAH-based silicon etching, compiled from various sources.

Table 1: Etch Rates of Silicon (100) in TMAH Solutions

TMAH Concentration (wt%)	Temperature (°C)	Etch Rate (µm/min)	Source(s)
25	85	0.5	[6]
25	80	~0.33	[5]
20-25	70-90	0.5 - 1.0	[7]
20	80	~0.8	[8]
5-40	60-90	Varies	[9]
Not Specified	80	0.3 - 0.45	[10]

Table 2: Etch Rates of Other Materials in TMAH

Material	TMAH Concentration (wt%)	Temperature (°C)	Etch Rate	Source(s)
Silicon (111)	20	80	~0.03 - 0.05 of (100) rate	[8]
Silicon Dioxide (SiO ₂)	Not Specified	Not Specified	Very low (high selectivity)	[9][11]
Silicon Nitride (Si ₃ N ₄)	Not Specified	Not Specified	Excellent stability	[9]
Aluminum (Al)	10	80	< 0.01 µm/min (with dissolved Si)	[1]
Aluminum (Al)	22	80	< 0.01 µm/min (with dissolved Si)	[1]

Experimental Protocol

This protocol outlines the major steps for fabricating MEMS structures using TMAH-based deep silicon etching.

Substrate Preparation and Hard Mask Deposition

A hard mask is required for TMAH etching as photoresist will not withstand the etching solution. [5] Silicon dioxide (SiO_2) or silicon nitride (Si_3N_4) are commonly used.

- Initial Wafer Cleaning: Perform a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants from the silicon wafer surface. [7]
- Hard Mask Deposition: Deposit a layer of silicon dioxide or silicon nitride on the wafer. For SiO_2 , this is typically done via thermal oxidation. For Si_3N_4 , Low-Pressure Chemical Vapor Deposition (LPCVD) is common. The thickness of the hard mask will depend on the desired silicon etch depth and the selectivity of the TMAH solution.
- Photolithography:
 - Apply photoresist to the wafer surface using a spin coater.
 - Soft bake the photoresist.
 - Expose the photoresist to UV light through a photomask with the desired pattern.
 - Develop the photoresist to reveal the pattern.
 - Hard bake the photoresist.

Hard Mask Patterning

The pattern from the photoresist must be transferred to the hard mask layer.

- Etching the Hard Mask: Use an appropriate etching technique to remove the hard mask material in the areas not protected by photoresist. For SiO_2 and Si_3N_4 , Reactive Ion Etching (RIE) is a common method. [12]

- Photoresist Stripping: After patterning the hard mask, remove the remaining photoresist using a suitable solvent (e.g., acetone) or a plasma asher.[6]

TMAH Deep Etching

- Pre-Etch Cleaning: It is advisable to perform a brief dip in dilute hydrofluoric acid (HF) to remove any native oxide from the exposed silicon surfaces, which can inhibit the start of the etching process.[5]
- Solution Preparation:
 - In a glass beaker or etching bath, prepare the TMAH solution of the desired concentration by diluting a stock solution (e.g., 25% TMAH) with DI water.[6] If starting with solid TMAH, dissolve it in the appropriate amount of DI water.
 - Heat the solution to the desired temperature (typically 70-90°C) using a hotplate or temperature-controlled bath.[7] Use a thermometer to monitor the temperature.
- Etching Process:
 - Immerse the patterned wafer in the heated TMAH solution.
 - Start a timer for the calculated etch duration. The etch time will depend on the desired depth and the known etch rate for the specific TMAH concentration and temperature.
 - Monitor the process, ensuring the wafer remains submerged. For long etches, the water level in the bath may need to be maintained.[6]
- Post-Etch Rinsing:
 - Once the desired etch depth is achieved, carefully remove the wafer from the TMAH solution.
 - Immediately immerse the wafer in a beaker of DI water to stop the etching process.
 - Rinse the wafer thoroughly with DI water, using multiple beakers of fresh DI water to ensure all TMAH residue is removed.[6]

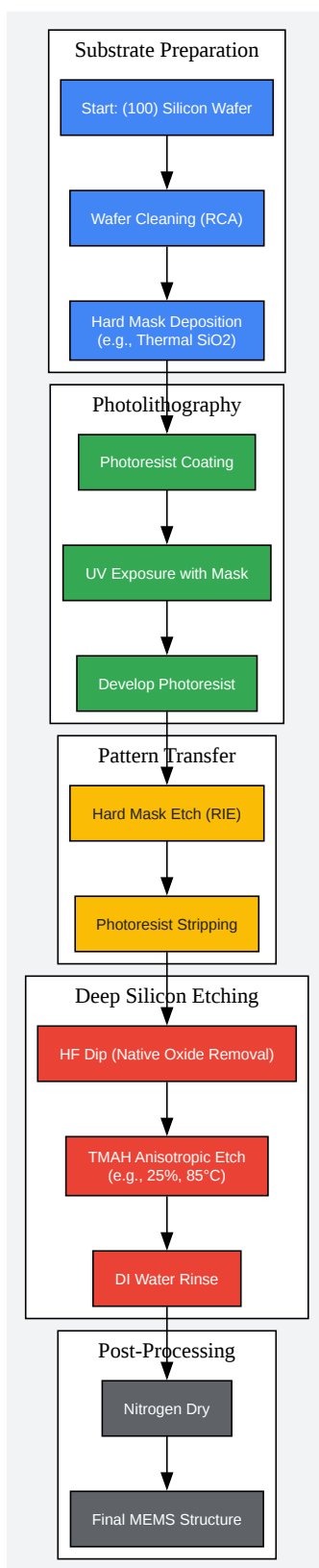
- Dry the wafer using a nitrogen gun.

Post-Processing

- Hard Mask Removal (Optional): If the hard mask is not part of the final device, it can be removed using an appropriate etchant (e.g., HF for SiO₂).
- Device Release: Depending on the MEMS design, further processing steps may be required to release the final structure.

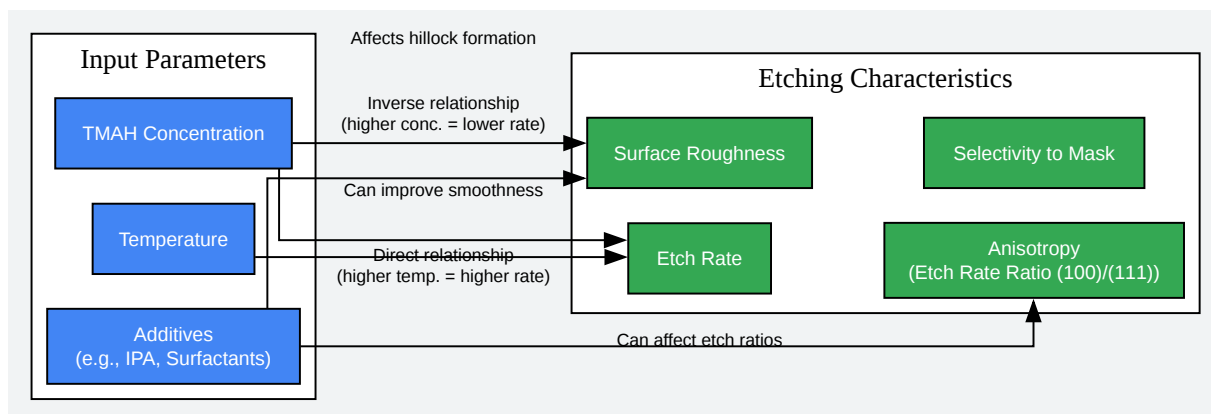
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Workflow for MEMS fabrication using TMAH-based deep anisotropic etching.



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Caption: Key parameters influencing TMAH silicon etching characteristics.

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